Furan-2-yl(3-isopropylphenyl)methanol

Catalog No.
S8277158
CAS No.
M.F
C14H16O2
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-yl(3-isopropylphenyl)methanol

Product Name

Furan-2-yl(3-isopropylphenyl)methanol

IUPAC Name

furan-2-yl-(3-propan-2-ylphenyl)methanol

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C14H16O2/c1-10(2)11-5-3-6-12(9-11)14(15)13-7-4-8-16-13/h3-10,14-15H,1-2H3

InChI Key

BFADWZVYYVJPRQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)C(C2=CC=CO2)O

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=CC=CO2)O

Furan-2-yl(3-isopropylphenyl)methanol is an organic compound characterized by a furan ring bonded to a phenyl group, which is further substituted with an isopropyl group. This compound falls within the class of furan derivatives and has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C14H16O2C_{14}H_{16}O_2, and it features a hydroxymethyl group that contributes to its reactivity and biological activity .

, which include:

  • Oxidation: The hydroxymethyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can also be reduced to yield alcohols or other reduced derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution reactions, which can lead to the formation of various substituted products. Catalysts like aluminum chloride may facilitate these reactions.

Research indicates that Furan-2-yl(3-isopropylphenyl)methanol exhibits promising biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting potential therapeutic applications. The compound's structure allows it to interact with biological macromolecules, influencing their functions through hydrogen bonding and π-π interactions with aromatic residues in proteins. This interaction may affect enzyme activity and cellular signaling pathways.

The synthesis of Furan-2-yl(3-isopropylphenyl)methanol typically involves the reaction of furan derivatives with isopropylphenyl compounds. A common synthetic route employs the use of Grignard reagents, where furan-2-ylmagnesium bromide reacts with 3-isopropylbenzaldehyde under anhydrous conditions to form the desired product. Industrially, catalytic hydrogenation processes may be utilized to optimize yield and purity while minimizing hazardous reagents .

General Reaction Scheme:

Furan 2 ylmagnesium bromide+3 isopropylbenzaldehydeFuran 2 yl 3 isopropylphenyl methanol\text{Furan 2 ylmagnesium bromide}+\text{3 isopropylbenzaldehyde}\rightarrow \text{Furan 2 yl 3 isopropylphenyl methanol}

Furan-2-yl(3-isopropylphenyl)methanol serves as a valuable building block in organic synthesis, particularly in the development of more complex organic molecules. Its unique structure makes it suitable for applications in:

  • Medicinal Chemistry: As a precursor for pharmaceuticals with potential therapeutic effects.
  • Material Science: In the production of specialty chemicals and advanced materials such as polymers and coatings.

The mechanism of action of Furan-2-yl(3-isopropylphenyl)methanol involves its interaction with specific molecular targets within biological systems. The compound's hydroxymethyl group can form hydrogen bonds with proteins, while the furan ring may engage in π-π stacking interactions with aromatic amino acids, potentially modulating enzyme functions and signaling pathways. Ongoing research aims to elucidate these interactions further and explore their implications for drug design and development.

Furan-2-yl(3-isopropylphenyl)methanol can be compared with several other similar compounds that share structural features but differ in substitution patterns or functional groups. Notable similar compounds include:

  • Furan-2-yl(4-isopropylphenyl)methanol: This compound features a different substitution on the phenyl ring, which may influence its reactivity and biological properties.
  • Furan-3-yl(3-isopropylphenyl)methanol: Exhibiting a different position of the furan ring substitution, this compound could have distinct interaction profiles.
  • Furan-2-yl(phenyl)methanol: Lacking the isopropyl group, this compound serves as a simpler analog that may have different solubility and reactivity characteristics.

Uniqueness

Furan-2-yl(3-isopropylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This specificity enhances its potential utility in targeted applications within research and industry .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.115029749 g/mol

Monoisotopic Mass

216.115029749 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types